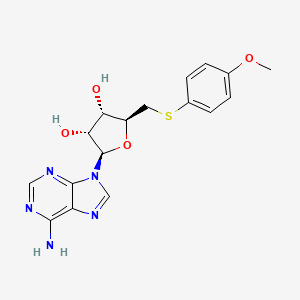![molecular formula C15H10Cl2N2S B12918695 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-20-8](/img/structure/B12918695.png)
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C13H9Cl2NS. It is known for its unique properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a cinnoline ring substituted with a 3,4-dichlorobenzylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Cinnoline+3,4-Dichlorobenzyl chlorideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the cinnoline ring.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-[(3,4-Dichlorobenzyl)sulfinyl]cinnoline, 4-[(3,4-Dichlorobenzyl)sulfonyl]cinnoline
Reduction: this compound derivatives with modified rings
Substitution: this compound derivatives with different substituents on the benzyl group
Applications De Recherche Scientifique
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline has attracted significant interest in various fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline
- 4-[(3,4-Dichlorobenzyl)sulfanyl]pyridine
- 4-[(3,4-Dichlorobenzyl)sulfanyl]quinoline
Comparison
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline is unique due to its cinnoline ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings
Propriétés
Numéro CAS |
7147-20-8 |
|---|---|
Formule moléculaire |
C15H10Cl2N2S |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-12-6-5-10(7-13(12)17)9-20-15-8-18-19-14-4-2-1-3-11(14)15/h1-8H,9H2 |
Clé InChI |
WIMXWOZSJQVNOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



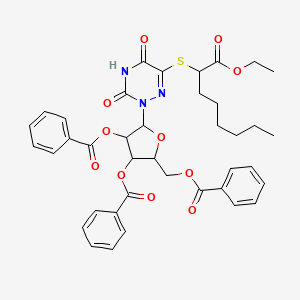
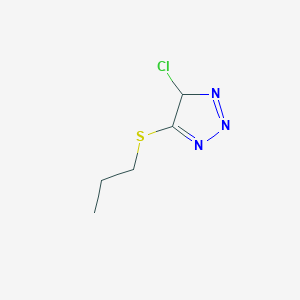
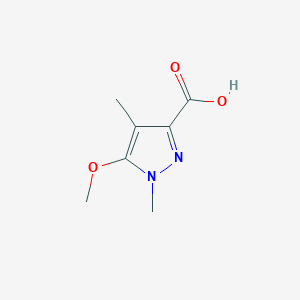
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
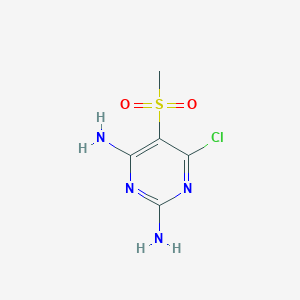
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

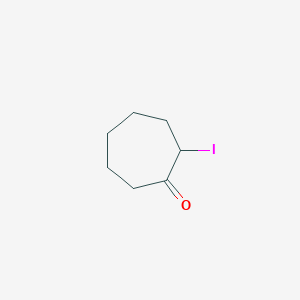
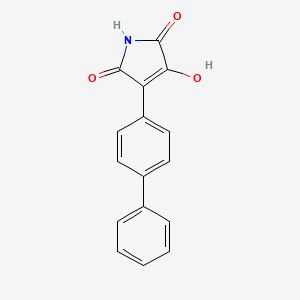
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)


